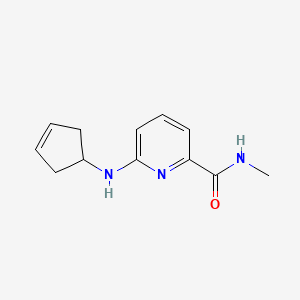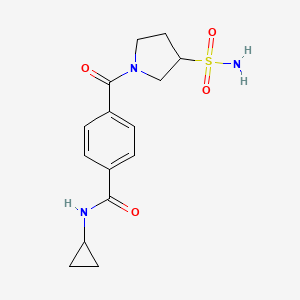
N-(4,4-difluorocyclohexyl)pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,4-difluorocyclohexyl)pyrazin-2-amine: is an organic compound that features a pyrazine ring substituted with an amine group and a difluorocyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,4-difluorocyclohexyl)pyrazin-2-amine typically involves the following steps:
Formation of 4,4-difluorocyclohexylamine: This intermediate can be synthesized by reacting cyclohexanone with hydrogen fluoride to introduce the difluoro groups, followed by reductive amination.
Coupling with pyrazin-2-amine: The 4,4-difluorocyclohexylamine is then coupled with pyrazin-2-amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4,4-difluorocyclohexyl)pyrazin-2-amine can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or nitroso derivatives.
Reduction: The compound can be reduced to form various hydrogenated derivatives, particularly at the pyrazine ring.
Substitution: The difluorocyclohexyl group can undergo substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of nitroso derivatives or oxides.
Reduction: Hydrogenated pyrazine derivatives.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
N-(4,4-difluorocyclohexyl)pyrazin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(4,4-difluorocyclohexyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group can enhance the binding affinity and specificity of the compound to its target, while the pyrazine ring can participate in various interactions, including hydrogen bonding and π-π stacking.
Comparison with Similar Compounds
N-(4,4-difluorocyclohexyl)pyrazin-2-amine: can be compared with other pyrazine derivatives, such as:
Uniqueness:
- The presence of the difluorocyclohexyl group in this compound provides unique steric and electronic properties that can influence its reactivity and interaction with biological targets.
- Compared to other similar compounds, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3/c11-10(12)3-1-8(2-4-10)15-9-7-13-5-6-14-9/h5-8H,1-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYJRUIGYJSARI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC=CN=C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
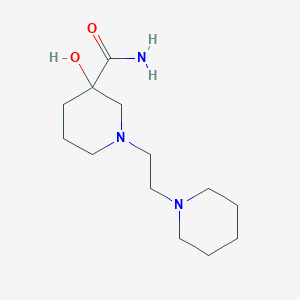
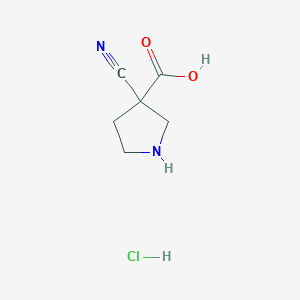
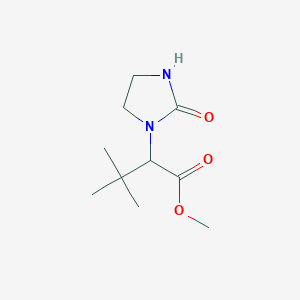
![2-{1-[(Tert-butoxy)carbonyl]-3-(4-fluorophenyl)azetidin-3-yl}acetic acid](/img/structure/B7441429.png)
![N-[[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7441430.png)
![1-(2,2-Dimethyloxan-4-yl)-3-[[1-(4-fluorophenyl)cyclopropyl]methyl]urea](/img/structure/B7441431.png)
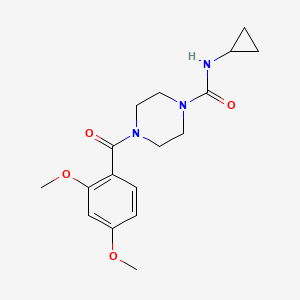
![(3-Cyclopropyl-1,2-oxazol-5-yl)-[3-ethyl-3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7441445.png)

![N-[[1-(3-methylphenyl)cyclopentyl]methyl]-2-oxopiperidine-4-carboxamide](/img/structure/B7441474.png)
![N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B7441482.png)

